molecular formula C7H11N3O B14206819 6-Azido-3-methylhex-3-en-2-one CAS No. 823805-88-5

6-Azido-3-methylhex-3-en-2-one

Cat. No.: B14206819
CAS No.: 823805-88-5
M. Wt: 153.18 g/mol
InChI Key: LDIRFQQAZWXUBX-UHFFFAOYSA-N
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Description

6-Azido-3-methylhex-3-en-2-one is an organic compound characterized by the presence of an azido group (-N₃) attached to a hexenone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Azido-3-methylhex-3-en-2-one typically involves the introduction of an azido group to a suitable precursor. One common method is the reaction of 3-methylhex-3-en-2-one with sodium azide (NaN₃) in the presence of a suitable solvent such as dimethyl sulfoxide (DMSO) or acetonitrile (CH₃CN). The reaction is usually carried out under mild conditions to avoid decomposition of the azido group .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Safety measures are crucial due to the potential explosiveness of azido compounds .

Chemical Reactions Analysis

Types of Reactions

6-Azido-3-methylhex-3-en-2-one undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6-Azido-3-methylhex-3-en-2-one has a wide range of applications in scientific research:

    Chemistry: Used as a precursor for the synthesis of various heterocyclic compounds.

    Biology: Employed in the study of enzyme mechanisms and protein labeling.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of bioactive molecules.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-Azido-3-methylhex-3-en-2-one involves its reactivity towards nucleophiles and electrophiles. The azido group can undergo nucleophilic substitution, leading to the formation of new compounds. Additionally, the compound can participate in cycloaddition reactions, forming stable triazole rings. These reactions are facilitated by the electron-withdrawing nature of the azido group, which activates the molecule towards nucleophilic attack .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Azido-3-methylhex-3-en-2-one is unique due to its specific structure, which combines an azido group with a hexenone backbone. This combination imparts distinct reactivity and potential for diverse applications in various fields of research .

Properties

CAS No.

823805-88-5

Molecular Formula

C7H11N3O

Molecular Weight

153.18 g/mol

IUPAC Name

6-azido-3-methylhex-3-en-2-one

InChI

InChI=1S/C7H11N3O/c1-6(7(2)11)4-3-5-9-10-8/h4H,3,5H2,1-2H3

InChI Key

LDIRFQQAZWXUBX-UHFFFAOYSA-N

Canonical SMILES

CC(=CCCN=[N+]=[N-])C(=O)C

Origin of Product

United States

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